N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-component reactions, condensation reactions, and intramolecular cyclizations. One common method involves the use of a one-pot reaction with PEG-400 as a green solvent in the first step and butan-1-ol in the second step . Other methods include the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions .
Chemical Reactions Analysis
N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antitubercular activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds also exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide: Known for its central nervous system activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H19ClN4 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C21H19ClN4/c1-13-4-6-16(7-5-13)19-20(24-18-10-8-17(22)9-11-18)26-15(3)12-14(2)23-21(26)25-19/h4-12,24H,1-3H3 |
InChI Key |
ODZABBWBVQUWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=CC(=NC3=N2)C)C)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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